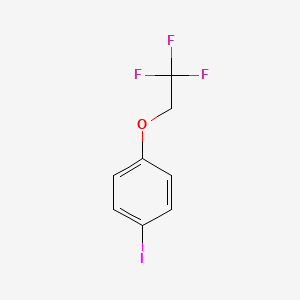

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene

Description

The Role of Fluorinated Organic Compounds in Advanced Materials and Life Sciences

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart several desirable characteristics to the resulting compounds. chimia.chnumberanalytics.com

In the realm of advanced materials , fluorinated compounds are integral to the development of high-performance polymers, liquid crystals, and electronics. acs.orgresearchgate.netman.ac.uk The presence of fluorine can enhance thermal stability, chemical resistance, and modify optical and electrical properties. numberanalytics.comrsc.org For instance, fluorinated polymers exhibit exceptional durability and are used in applications ranging from aerospace components to non-stick coatings. acs.org The unique properties of fluorinated materials make them indispensable in many cutting-edge technologies. numberanalytics.com

In the life sciences , fluorine-containing compounds have become a cornerstone of medicinal chemistry and agrochemical research. chimia.chacs.org An estimated 20-30% of all commercialized pharmaceuticals contain fluorine. numberanalytics.comwikipedia.org The substitution of hydrogen with fluorine can lead to:

Increased Lipophilicity: This can enhance the ability of a drug molecule to penetrate cell membranes, thereby improving its bioavailability. wikipedia.org

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes the compound more resistant to metabolic degradation, prolonging its therapeutic effect. chimia.chwikipedia.org

Altered Binding Affinity: The electronic effects of fluorine can modify how a molecule interacts with its biological target, potentially increasing its potency. chimia.ch

Prominent examples of fluorinated pharmaceuticals include the antidepressant Fluoxetine (Prozac®) and the antibiotic Ciprofloxacin. chimia.ch

Contextualizing Aryl Iodides as Versatile Building Blocks in Organic Synthesis

Aryl iodides, which are organic compounds where an iodine atom is directly attached to an aromatic ring, are highly valued as intermediates in organic synthesis. fiveable.me The carbon-iodine bond in aryl iodides has a unique reactivity profile that makes it a versatile functional group.

Several key features contribute to the utility of aryl iodides:

Excellent Leaving Group: The iodide ion is a stable and effective leaving group, facilitating nucleophilic aromatic substitution reactions. fiveable.me

Participation in Cross-Coupling Reactions: Aryl iodides are key substrates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. fiveable.menih.gov These reactions are fundamental for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Formation of Hypervalent Iodine Reagents: Aryl iodides can be used to synthesize hypervalent iodine compounds, which are valuable oxidizing agents in their own right. nih.govnih.gov

The synthesis of aryl iodides can be achieved through various methods, including the Sandmeyer reaction of anilines or the direct iodination of aromatic compounds. organic-chemistry.org

Research Landscape and Underexplored Facets of 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene

A survey of the current chemical literature indicates that while the parent structures of fluorinated aromatics and aryl iodides are well-explored, the specific compound This compound represents a more specialized area of research. Much of the available data is on structurally related compounds, which can be used to infer the potential reactivity and applications of the title compound.

The combination of the trifluoroethoxy group and the iodo substituent suggests that this compound would be a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. chemimpex.commyskinrecipes.com The trifluoroethoxy moiety would confer the benefits of fluorination, such as enhanced metabolic stability and lipophilicity, while the iodo group would serve as a reactive handle for a wide range of synthetic transformations.

Further research into the synthesis, characterization, and reaction chemistry of this compound is warranted to fully elucidate its potential. Investigating its performance in various cross-coupling reactions and exploring the biological activity of its derivatives could open new avenues in medicinal and materials science.

Data Tables

Table 1: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 1-Iodo-4-(trifluoromethoxy)benzene | 103962-05-6 | C₇H₄F₃IO | 288.01 | Intermediate in pharmaceutical, agrochemical, and advanced materials synthesis. chemimpex.com |

| 1-Iodo-4-(trifluoromethyl)benzene | 455-13-0 | C₇H₄F₃I | 272.01 | Used in organic synthesis. nih.gov |

| 1-Iodo-4-(2,2,2-trifluoroethyl)benzene | 1393544-55-2 | C₈H₆F₃I | 286.03 | Intermediate in pharmaceutical and agrochemical synthesis, particularly for cross-coupling reactions. myskinrecipes.com |

| 1-Iodo-4-(1,2,2,2-tetrafluoroethyl)benzene | Not Available | C₈H₅F₄I | 304.02 | A related fluorinated aryl iodide. nih.gov |

Properties

IUPAC Name |

1-iodo-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESYDYJCAHUCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599679 | |

| Record name | 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530080-17-2 | |

| Record name | 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Iodo 4 2,2,2 Trifluoroethoxy Benzene

Strategic Approaches for the Introduction of the 2,2,2-Trifluoroethoxy Moiety

The formation of the ether linkage in 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene can be achieved through two primary pathways: the O-alkylation of a phenolic precursor or the metal-catalyzed coupling of an aryl halide with 2,2,2-trifluoroethanol (B45653).

Phenolic O-Alkylation with Trifluoroethylating Agents

The Williamson ether synthesis, a long-established and reliable method, provides a direct route to aryl ethers through the reaction of a phenoxide with an alkylating agent. In the context of synthesizing this compound, this involves the deprotonation of 4-iodophenol (B32979) followed by reaction with a suitable trifluoroethylating agent. The reaction typically proceeds via an SN2 mechanism. wikipedia.orgmyskinrecipes.com

The choice of the trifluoroethylating agent is critical for the success of this reaction. While simple alkyl halides are common in Williamson ether syntheses, more reactive agents are often preferred for the introduction of the trifluoroethyl group. 2,2,2-Trifluoroethyl tosylate has been identified as an excellent trifluoroethylating agent for alcohols, leading to the corresponding trifluoroethyl ethers in high efficiency. sigmaaldrich.com The use of tosylates as leaving groups often results in smoother reactions with fewer complications compared to their halide counterparts. sigmaaldrich.com

The reaction is typically carried out in the presence of a base to deprotonate the phenol. Common bases include potassium carbonate and sodium hydride. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Table 1: Examples of Phenolic O-Alkylation for the Synthesis of Aryl Ethers

| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodophenol | 2,2,2-Trifluoroethyl tosylate | K₂CO₃ | DMF | RT - 100 | High (expected) | sigmaaldrich.com |

| 4-Ethylphenol | Methyl iodide | NaOH | Phase Transfer Catalyst | Reflux | Good | nih.gov |

Palladium-Catalyzed C-O Coupling Strategies for Trifluoroethoxy Aryl Ethers

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-O coupling variant, have become powerful tools for the formation of carbon-heteroatom bonds. sigmaaldrich.comrsc.org These methods offer an alternative to the classical Williamson ether synthesis and can often be performed under milder conditions with a broader substrate scope. The synthesis of aryl ethers via this methodology involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. scite.airsc.org

While the Buchwald-Hartwig C-O coupling is well-established for a variety of alcohols, specific examples with the less nucleophilic 2,2,2-trifluoroethanol are less common. However, the general principles of the reaction suggest its applicability. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol, deprotonation by the base, and subsequent reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. sigmaaldrich.com

Copper-catalyzed methods, such as the Ullmann condensation, represent another important class of C-O coupling reactions. rsc.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for the synthesis of diaryl ethers and alkyl aryl ethers. Modern protocols often utilize soluble copper catalysts and various ligands to improve reaction efficiency. rsc.org

Table 2: General Conditions for Metal-Catalyzed C-O Coupling Reactions

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphines (e.g., Xantphos) | Strong non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) | Toluene (B28343), Dioxane | 80-120 |

| Ullmann Condensation | CuI or Cu₂O | Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃ | DMF, NMP | 120-200 |

Regioselective Iodination Techniques for the Aromatic Ring

For synthetic routes starting from 1-(2,2,2-trifluoroethoxy)benzene, the regioselective introduction of an iodine atom at the para position is a key step. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Iodination via In Situ Generated Iodine Species

Direct iodination of aromatic compounds with molecular iodine is often a reversible and slow process. To overcome this, various methods have been developed to generate a more potent electrophilic iodine species in situ. A common approach involves the use of an oxidizing agent in conjunction with iodine. nih.gov

A widely used and effective method is the reaction with N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). rsc.orgorganic-chemistry.org This system provides a mild and efficient means of iodinating activated aromatic rings with high regioselectivity. For anisole (B1667542) derivatives, which are electronically similar to 1-(2,2,2-trifluoroethoxy)benzene, NIS in acetonitrile with catalytic amounts of TFA is often the preferred method. organic-chemistry.org

Another powerful technique is the in situ generation of iodine monochloride (ICl). wikipedia.orgmyskinrecipes.com ICl is a more potent iodinating agent than molecular iodine. It can be generated from the reaction of a chloride source with an oxidizing agent and an iodide salt. For instance, the combination of NCBSI (N-chlorosuccinimide) and KI has been shown to effectively generate ICl in situ for the iodination of a range of aromatic compounds. wikipedia.org

Table 3: Reagents for Electrophilic Aromatic Iodination

| Reagent System | Description | Typical Conditions | Reference |

| I₂ / Oxidizing Agent | Molecular iodine with an oxidant (e.g., HNO₃, H₂O₂) to generate I⁺. | Acidic conditions | nih.gov |

| N-Iodosuccinimide (NIS) / Acid | NIS activated by a protic or Lewis acid. | Acetonitrile or TFA, RT | rsc.orgorganic-chemistry.org |

| In situ ICl Generation | Generation of iodine monochloride from various precursors. | DMF, RT | wikipedia.orgmyskinrecipes.com |

Metal-Catalyzed Directed Aryl Iodination Strategies

While electrophilic aromatic substitution is effective, achieving high regioselectivity can sometimes be challenging, especially in complex molecules. Metal-catalyzed directed C-H functionalization has emerged as a powerful strategy to overcome this limitation. In this approach, a directing group on the substrate coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond, which is then selectively functionalized.

For the synthesis of this compound, a directing group would be required to guide the iodination to the desired position. While the ether oxygen itself can act as a weak directing group, more strongly coordinating groups are often employed to ensure high regioselectivity. For example, amides have been successfully used as directing groups for the palladium-catalyzed ortho-iodination of phenylacetic amides using molecular iodine as the oxidant.

Although direct examples of the trifluoroethoxy group acting as a directing group for iodination are not prevalent in the literature, the principles of directed C-H activation suggest that this could be a viable strategy. Research in this area is ongoing, with various transition metals, including palladium and rhodium, being explored for their ability to catalyze directed C-H functionalization reactions.

One-Pot and Multicomponent Synthesis Approaches for this compound

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste generation, and simplified purification procedures. These strategies involve the sequential or simultaneous combination of multiple reaction steps in a single reaction vessel.

A potential one-pot synthesis of this compound could involve the initial formation of the trifluoroethoxy ether from 4-iodophenol, followed by a subsequent in situ iodination of the resulting aryl ether. However, the development of such a process would require careful optimization of reaction conditions to ensure compatibility between the different reagents and intermediates.

Multicomponent reactions, where three or more reactants come together in a single operation to form a product that contains substantial portions of all the reactants, represent another advanced synthetic approach. myskinrecipes.com While specific multicomponent reactions for the direct synthesis of this compound are not yet widely reported, the principles of this methodology could be applied to develop novel and efficient routes to this important compound. For example, a reaction involving an iodo-containing building block, a trifluoroethoxylation reagent, and a suitable aromatic precursor could potentially be devised.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.

Catalysis over Stoichiometric Reagents: A core principle of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. The evolution from the traditional Ullmann condensation, which used stoichiometric copper, to modern catalytic versions using either copper or palladium, represents a significant green advancement. organic-chemistry.orgacs.org Palladium-catalyzed methods are particularly effective, often requiring very low catalyst loadings (e.g., 1 mol%), which minimizes metal waste and simplifies purification. acs.org

Atom Economy and Reaction Design: The Williamson synthesis, while classic, can generate significant salt byproducts from the base and the leaving group. Palladium-catalyzed cross-coupling reactions are often more atom-economical. Designing the synthesis to use readily available, stable precursors also aligns with green principles.

Energy Efficiency: Traditional methods like the Ullmann condensation often require high temperatures and long reaction times, making them energy-intensive. wikipedia.org Modern catalytic systems that operate at lower temperatures are more energy-efficient. acs.org Furthermore, the use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. wikipedia.org

Safer Solvents and Reaction Conditions: Many of the described syntheses employ high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which have associated health and environmental concerns. A key green objective is to replace these with safer alternatives. The palladium-catalyzed coupling in toluene is an example of using a less hazardous solvent. acs.org An even more advanced approach is the use of supercritical carbon dioxide (scCO₂) as a non-flammable and environmentally benign solvent, which has been successfully applied to diaryl ether synthesis.

Process Intensification with Flow Chemistry: Continuous flow chemistry is a powerful technology for implementing green chemistry principles. researchgate.netacs.org By performing reactions in small, continuous-flow reactors, several advantages are realized:

Enhanced Heat and Mass Transfer: Superior control over reaction temperature, which is crucial for preventing side reactions.

Improved Safety: The small reaction volume minimizes the risk associated with handling reactive intermediates or exothermic reactions.

Reduced Waste: Flow systems can lead to higher yields and easier purification, thus minimizing solvent and material waste.

Scalability: Scaling up production is more straightforward and safer than in large batch reactors.

Adapting the palladium-catalyzed synthesis of this compound to a continuous flow process would represent a state-of-the-art, green manufacturing approach.

| Green Chemistry Principle | Application in Synthesis | Example/Advantage |

|---|---|---|

| Catalysis | Use of catalytic Pd or Cu systems instead of stoichiometric reagents. | Reduces metal waste, improves atom economy. acs.org |

| Energy Efficiency | Employing milder reaction conditions or alternative energy sources. | Microwave-assisted synthesis shortens reaction times. wikipedia.org |

| Safer Solvents | Replacing hazardous solvents like DMF and NMP. | Use of toluene or advanced solvents like scCO₂. acs.org |

| Process Intensification | Implementing continuous flow chemistry. | Improves safety, control, and scalability while reducing waste. researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 1 Iodo 4 2,2,2 Trifluoroethoxy Benzene

Exploration of the Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond in 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene serves as a versatile linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is a focal point for synthetic strategies aiming to construct more complex molecular architectures.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) Involving this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and aryl iodides are highly valued substrates due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium center.

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely employed transformation. While specific studies detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the general principles suggest its viability as a coupling partner. The electron-withdrawing nature of the trifluoroethoxy group is expected to enhance the electrophilicity of the aryl iodide, potentially facilitating the oxidative addition step. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivities.

The Stille coupling utilizes organostannanes as the organometallic coupling partner. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, the reactivity of this compound in Stille couplings would be influenced by the catalyst system and reaction conditions. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Heck reaction, involving the coupling of an aryl halide with an alkene, is another pivotal transformation. wikipedia.org The reaction is typically catalyzed by palladium complexes and requires a base. wikipedia.org The electronic properties of the aryl halide can influence the reaction efficiency.

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool for the synthesis of aryl alkynes. wikipedia.org This reaction is typically cocatalyzed by palladium and copper complexes. wikipedia.org The reactivity of aryl iodides in Sonogashira couplings is generally high. wikipedia.org

The efficiency and selectivity of cross-coupling reactions are profoundly influenced by the choice of catalyst and, particularly, the ancillary ligands coordinated to the metal center. For substrates like this compound, which possesses an electron-withdrawing group, the electronic and steric properties of the ligands play a critical role.

Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups, have been shown to be highly effective in promoting the cross-coupling of challenging substrates, including electron-poor aryl halides. nih.govnih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and good steric bulk, which can enhance catalyst stability and activity. acs.org

The development of catalyst systems that are effective for the coupling of aryl ethers, which share some electronic similarities with the title compound, provides valuable insights. Nickel-based catalysts, often in conjunction with specific phosphine or NHC ligands, have shown promise in the activation of C-O bonds in aryl ethers and could potentially be adapted for reactions involving this compound. nih.govacs.org

Interactive Table: Representative Catalyst Systems for Cross-Coupling of Aryl Halides.

| Cross-Coupling Reaction | Typical Catalyst Precursor | Common Ligands |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald phosphines, NHCs |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP, PHOX |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ |

The activation of the aryl-iodide bond is the initial and often rate-determining step in palladium-catalyzed cross-coupling reactions. This process, known as oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-iodine bond, forming a palladium(II) intermediate. The facility of this step is influenced by several factors, including the strength of the C-I bond, the electron density at the carbon atom, and the nature of the palladium catalyst.

The electron-withdrawing 2,2,2-trifluoroethoxy group in this compound is expected to decrease the electron density on the aromatic ring, making the ipso-carbon more electrophilic. This electronic perturbation can facilitate the oxidative addition of the Pd(0) catalyst. Mechanistic studies on related electron-poor aryl halides support the notion that electron-withdrawing substituents can accelerate this key activation step. rsc.org

Following oxidative addition, the catalytic cycle proceeds through transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center, and concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzene (B151609) Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. nih.gov

In the case of this compound, the 2,2,2-trifluoroethoxy group is electron-withdrawing, which should, in principle, activate the ring towards nucleophilic attack. However, the iodine atom is a relatively poor leaving group for SNAr reactions compared to fluoride (B91410) or chloride. youtube.com The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com The electronegativity of the halogen influences the electrophilicity of the carbon atom it is attached to, with fluorine being the most effective in this regard. youtube.com

While the trifluoroethoxy group does provide some activation, it is generally considered a weaker activating group for SNAr compared to a nitro group. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to effect SNAr on this substrate.

Generation and Reactivity of Arynes from this compound Precursors

Arynes, or dehydrobenzenes, are highly reactive intermediates that can be generated from aryl halides under strong basic conditions. The most common method for generating benzynes from aryl halides is through the elimination of a proton ortho to the halogen, followed by the loss of the halide anion. organic-chemistry.org

For this compound, treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, could potentially lead to the formation of 4-(2,2,2-trifluoroethoxy)benzyne. The reaction would proceed via deprotonation at one of the carbons adjacent to the iodine atom, followed by elimination of iodide.

Once generated, this aryne intermediate would be highly electrophilic and could be trapped by various nucleophiles or dienes. For instance, in the presence of a nucleophile, two regioisomeric products could be formed, depending on which of the two carbons of the triple bond is attacked. organic-chemistry.org In the presence of a diene, such as furan (B31954) or cyclopentadiene, the aryne can undergo a [4+2] cycloaddition reaction to form bicyclic adducts. semanticscholar.orgresearchgate.net The regioselectivity of these trapping reactions would be influenced by the electronic effects of the 2,2,2-trifluoroethoxy group on the aryne triple bond.

Influence of the 2,2,2-Trifluoroethoxy Group on Aromatic Ring Reactivity

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) exerts a significant electronic influence on the benzene ring, which in turn affects its reactivity in various chemical transformations. This influence is a combination of inductive and resonance effects.

Simultaneously, the oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

Interactive Table: Electronic Effects of the 2,2,2-Trifluoroethoxy Group.

| Electronic Effect | Description | Influence on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal by the CF₃ group transmitted through the σ-bonds. | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (+R) | Electron donation from the oxygen lone pairs into the π-system. | Activates the ortho and para positions towards electrophilic attack, but is outweighed by the -I effect. |

Electronic and Steric Effects of the Trifluoroethoxy Substituent

The 2,2,2-trifluoroethoxy (-OCH₂CF₃) substituent imparts a unique combination of electronic and steric effects on the benzene ring. Its electronic influence is a duality of opposing inductive and resonance effects.

Inductive Effect (-I): The three highly electronegative fluorine atoms on the terminal methyl group create a strong dipole, making the trifluoromethyl (-CF₃) group powerfully electron-withdrawing. This effect is transmitted through the sigma bonds of the ethoxy bridge to the oxygen atom and, subsequently, to the aromatic ring. This inductive withdrawal decreases the electron density of the benzene ring, making it less nucleophilic.

Resonance Effect (+M): The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This effect donates electron density to the ring, particularly at the ortho and para positions.

From a steric perspective, the trifluoroethoxy group is considerably bulkier than a methoxy (B1213986) group. This steric hindrance can influence the regioselectivity of reactions, particularly at the ortho positions, potentially favoring substitution at the less hindered para position. masterorganicchemistry.comlibretexts.org

Directing Group Effects in Electrophilic and Nucleophilic Reactions

The electronic properties of the trifluoroethoxy substituent dictate its directing influence in both electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups on the aromatic ring, as they can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com The this compound molecule is well-suited for SNAr reactions for two key reasons:

It possesses a good leaving group, the iodide ion.

The powerful electron-withdrawing trifluoroethoxy group is located para to the leaving group.

This para-relationship is crucial, as it allows the trifluoroethoxy group to effectively stabilize the negative charge that develops in the ring during the nucleophilic attack via resonance. libretexts.orgyoutube.com This stabilization lowers the activation energy for the formation of the Meisenheimer complex, which is often the rate-determining step, thus facilitating the substitution of the iodo group by a nucleophile. youtube.comnih.gov For SNAr reactions, activating groups are those that are electron-withdrawing, the opposite of the trend seen in EAS. youtube.com

Radical Reactions Involving this compound

The carbon-iodine (C-I) bond in aryl iodides is the weakest among the aryl halides, making it susceptible to homolytic cleavage to generate an aryl radical. This property makes this compound a valuable precursor for the 4-(2,2,2-trifluoroethoxy)phenyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Single-Electron Transfer (SET) Mechanisms

A common pathway to generate aryl radicals from aryl iodides is through a single-electron transfer (SET) mechanism. In this process, a one-electron reductant transfers an electron to the aryl iodide. This can be initiated by chemical reagents or by photochemical means. beilstein-journals.org The reaction proceeds in two main steps:

Electron Transfer: The aryl iodide accepts an electron to form a radical anion. Ar-I + e⁻ → [Ar-I]•⁻

Fragmentation: The resulting radical anion is unstable and rapidly fragments, cleaving the weak C-I bond to produce an aryl radical and a halide anion. [Ar-I]•⁻ → Ar• + I⁻

The presence of the electron-withdrawing trifluoroethoxy group on the benzene ring makes the molecule a better electron acceptor. This should facilitate the initial SET step by lowering the reduction potential of the molecule, thereby promoting the formation of the 4-(2,2,2-trifluoroethoxy)phenyl radical. The general spontaneity of a photoinduced electron transfer can be predicted from the Gibbs free energy of the process. beilstein-journals.org

Photoredox Catalysis with Aryl Iodides

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov Aryl iodides are excellent substrates for this methodology. In a typical catalytic cycle, a photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*). nih.govresearchgate.net This excited state is both a stronger oxidant and a stronger reductant than the ground state.

For the reduction of an aryl iodide like this compound, the cycle generally proceeds as follows:

The excited photocatalyst (PC) acts as a single-electron reductant, transferring an electron to the aryl iodide (Ar-I). PC + Ar-I → PC⁺ + [Ar-I]•⁻

As in the general SET mechanism, the radical anion fragments to form the aryl radical (Ar•) and iodide (I⁻). [Ar-I]•⁻ → Ar• + I⁻

The aryl radical can then engage in various reactions, such as addition to a π-system or cross-coupling with another radical or a catalyst-bound species.

The original photocatalyst (PC) is regenerated in a subsequent step, completing the catalytic cycle.

This strategy has been widely used for C-C and C-N bond formation. For instance, Ni/photoredox dual catalysis allows for the chemoselective cross-coupling of aryl iodides. researchgate.net In such systems, this compound would serve as an efficient precursor for the 4-(2,2,2-trifluoroethoxy)phenyl radical, which can then be coupled with a variety of partners, including alkyl groups derived from hypervalent silicon reagents. researchgate.net

Applications of 1 Iodo 4 2,2,2 Trifluoroethoxy Benzene As a Synthetic Building Block

Construction of Complex Fluorinated Aromatic Scaffolds

The introduction of fluorine-containing groups into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to modulate their properties. sigmaaldrich.comnih.gov 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene serves as a key starting material for the synthesis of complex aromatic structures bearing the trifluoroethoxy group. The reactivity of the carbon-iodine bond allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org

Through reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the iodinated position of this compound can be functionalized with a diverse range of substituents. This enables the facile construction of elaborate molecular architectures that incorporate the beneficial trifluoroethoxy group. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups, leading to the formation of complex biaryl systems. nih.gov Similarly, the Sonogashira coupling provides a direct route to arylalkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation for the synthesis of anilines and their derivatives, which are prevalent in many biologically active compounds. wikipedia.org The versatility of these reactions makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel fluorinated aromatic compounds with tailored properties.

Precursor for Trifluoroethoxy-Substituted Biaryls and Heterocycles

The synthesis of biaryl and heterocyclic compounds is of paramount importance in drug discovery and materials science. This compound is an excellent precursor for the synthesis of a wide variety of trifluoroethoxy-substituted biaryls and heterocycles through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, this compound can be coupled with a wide range of organoboron reagents, such as boronic acids and boronic esters, in the presence of a palladium catalyst and a base to yield the corresponding biaryl compounds. The reaction is tolerant of a wide variety of functional groups and generally proceeds with high yields. libretexts.org

The Sonogashira coupling provides a straightforward method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This compound can be efficiently coupled with various terminal alkynes to produce the corresponding trifluoroethoxy-substituted arylalkynes. These products can serve as versatile intermediates for the synthesis of more complex molecules, including heterocycles, through subsequent transformations. wikipedia.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of anilines and their derivatives. This compound can be coupled with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles, to afford the corresponding trifluoroethoxy-substituted anilines and related compounds. wikipedia.orglibretexts.org

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Application |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst, Base | 4-(2,2,2-Trifluoroethoxy)biphenyl derivatives | Synthesis of biaryl compounds for pharmaceuticals and materials science. |

| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 1-(Alkynyl)-4-(2,2,2-trifluoroethoxy)benzene derivatives | Synthesis of arylalkynes as intermediates for pharmaceuticals and heterocycles. |

| Buchwald-Hartwig | This compound, Amine | Pd catalyst, Base | N-Aryl-4-(2,2,2-trifluoroethoxy)aniline derivatives | Synthesis of substituted anilines and nitrogen-containing heterocycles. |

Utility in the Synthesis of Radiopharmaceuticals and Imaging Agents

Radiolabeled molecules are indispensable tools in modern medicine for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The strategic incorporation of radionuclides into biologically active molecules allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. This compound serves as a valuable precursor for the synthesis of such radiopharmaceuticals.

Iodination and Astatination for PET/SPECT Tracers (Precursors to [18F]- and [123I]-labeled compounds)

The presence of an iodine atom in this compound makes it a direct precursor for the introduction of iodine radioisotopes, such as Iodine-123 ([¹²³I]), a commonly used radionuclide for SPECT imaging. researchgate.net Radioiodination can be achieved through isotopic exchange reactions or by direct electrophilic substitution on an activated aromatic ring. More commonly, the corresponding organotin or organoboron precursors are used for radioiododestannylation or radioiododeboronation, respectively. These methods allow for the efficient and high-yield incorporation of [¹²³I] into the molecule. youtube.comnih.gov

Furthermore, the trifluoroethoxy group is a desirable feature in PET tracers. The development of PET radiotracers often involves the incorporation of Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with favorable decay characteristics. nih.gov While direct radiofluorination of this compound is not a common strategy, precursors derived from it, such as those containing a leaving group (e.g., nitro, trimethylammonium) at the 4-position of the trifluoroethoxybenzene ring, can be utilized for nucleophilic aromatic substitution with [¹⁸F]fluoride. The synthesis of such precursors often starts from commercially available materials, and the trifluoroethoxy moiety can enhance the pharmacokinetic properties of the resulting PET tracer. ethz.ch

The development of new radiolabeling methodologies is an active area of research, and the use of versatile building blocks like this compound is crucial for the rapid and efficient synthesis of novel imaging agents for a wide range of diseases.

| Radionuclide | Imaging Modality | Precursor Strategy | Application |

| [¹²³I] | SPECT | Direct use of this compound or its organotin/organoboron derivatives for radioiodination. | Imaging of various biological targets by incorporating the [¹²³I]iodo-(trifluoroethoxy)phenyl moiety. |

| [¹⁸F] | PET | Use of derivatives of this compound where the iodo group is replaced by a suitable leaving group for nucleophilic radiofluorination. | Development of PET tracers with enhanced metabolic stability and lipophilicity due to the trifluoroethoxy group. |

Role in Natural Product Synthesis and Analog Generation

Natural products have historically been a rich source of inspiration for the development of new drugs. The synthesis of natural products and their analogs is a challenging yet rewarding field of organic chemistry. The incorporation of fluorine atoms or fluorine-containing groups into natural product scaffolds is a strategy that can lead to analogs with improved biological activity, selectivity, and pharmacokinetic properties. sigmaaldrich.comnih.gov

For example, in the synthesis of analogs of a biologically active natural product containing a phenolic hydroxyl group, the corresponding trifluoroethoxyphenyl derivative could be prepared using this compound as a starting material. This modification could lead to an analog with increased metabolic stability due to the resistance of the trifluoroethoxy group to enzymatic cleavage compared to a simple ether or ester.

The versatility of this compound in palladium-catalyzed cross-coupling reactions allows for its incorporation into a wide variety of molecular scaffolds, making it a valuable tool for the generation of libraries of fluorinated natural product analogs for biological screening. This approach can accelerate the drug discovery process by providing access to novel compounds with potentially improved therapeutic profiles.

Catalysis Involving 1 Iodo 4 2,2,2 Trifluoroethoxy Benzene

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most common method for the functionalization of 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene. This approach offers high selectivity and reactivity under relatively mild conditions.

Palladium, nickel, and copper complexes are the cornerstones of cross-coupling chemistry for aryl halides. This compound is a viable substrate for several key transformations.

Palladium-Catalyzed Reactions: The C–I bond in this compound is highly reactive towards Pd(0) catalysts, facilitating fundamental C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species. acs.org The reaction with this compound would proceed via oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the biaryl product. acs.org Given the electron-deficient nature of the substrate, the oxidative addition step is generally facile.

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene. acs.org The trifluoroethoxy substituent makes the substrate comparable to other activated aryl iodides used in Heck reactions, leading to the formation of substituted alkenes. rsc.org

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. chemrxiv.org The high reactivity of the C-I bond ensures efficient formation of arylalkynes. researchgate.net Copper-free versions are also common. researchgate.net

Buchwald-Hartwig Amination: This powerful method forms aryl amines from aryl halides. rsc.org The coupling of this compound with primary or secondary amines is catalyzed by palladium complexes, typically supported by bulky phosphine (B1218219) ligands, to yield the corresponding N-aryl products. acs.org

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. They are particularly effective in reductive coupling reactions. For instance, nickel-catalyzed reductive additions of aryl iodides to ketones or isatins provide access to tertiary alcohols. acs.orgresearchgate.net This methodology is applicable to a wide range of aryl iodides, including those with electron-withdrawing groups, suggesting its feasibility for this compound. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-S, and C-N bonds. nih.gov The reaction typically requires higher temperatures than palladium-catalyzed equivalents but can be advantageous for specific applications, such as the synthesis of aryl ethers or thioethers from this compound. nih.govrsc.org

The table below summarizes representative conditions for these transformations, using analogous electron-deficient aryl iodides as a reference.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Yield | Ref. |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | XPhos | K₃PO₄ | DMF | Good to Excellent | nih.gov |

| Heck Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | DMF/H₂O | Good | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | Excellent | chemrxiv.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene (B28343) | High | rsc.org |

| Ni-Catalyzed Reductive Addition | NiI₂ | Chiral FOXAP | Mn | DMA | Good to Excellent | acs.org |

| Ullmann Ether Synthesis | CuI | Phenanthroline | Cs₂CO₃ | NMP | Moderate to Good | nih.gov |

The choice of ligand is critical for controlling the reactivity and selectivity of metal-catalyzed cross-coupling reactions. For an electron-deficient substrate like this compound, while oxidative addition is often fast, the subsequent reductive elimination step to form the C-C or C-heteroatom bond can be challenging.

Bulky Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biarylphosphines (e.g., XPhos, SPhos) are highly effective in palladium-catalyzed couplings. Their steric bulk promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium species, which can accelerate the rate-limiting reductive elimination step.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with metal centers. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to be effective in preventing catalyst decomposition and promoting the coupling of challenging substrates.

Electron-Deficient Olefin Ligands: In nickel catalysis, traditional electron-donating ligands can sometimes favor undesired side reactions like β-hydride elimination. Novel electron-deficient olefin (EDO) ligands have been designed to accelerate reductive elimination from the nickel center, which is crucial for forming sterically hindered products like quaternary carbons. This approach would be relevant for complex couplings involving this compound.

Computational and experimental studies show that ligands can steer reactions down specific pathways. For example, in palladium-catalyzed reactions of aryl iodides with carboxylic acids, bidentate N,N-ligands like 1,10-phenanthroline (B135089) can promote C-O bond formation while suppressing the alternative decarboxylative C-C coupling pathway.

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, recycling, and suitability for continuous industrial processes.

Palladium nanoparticles supported on various materials are widely used for cross-coupling reactions. These materials combine the high reactivity of palladium with the practical benefits of heterogeneous systems.

Supports: Common supports include activated carbon (Pd/C), metal oxides (e.g., Fe₃O₄, TiO₂, Al₂O₃), and polymers. Magnetic nanoparticles (e.g., Fe₃O₄) are particularly attractive as they allow for easy separation of the catalyst from the reaction mixture using an external magnet.

Reactivity: Supported palladium catalysts have demonstrated high efficiency in Suzuki-Miyaura and Heck reactions involving a range of aryl iodides and bromides. The electron-deficient nature of this compound makes it a good candidate for these systems, as such substrates often exhibit high reactivity on the catalyst surface.

Recyclability: A key advantage is the ability to reuse the catalyst over multiple cycles with minimal loss of activity, which is economically and environmentally beneficial. For example, palladium supported on magnetic nanoparticles has been shown to be recyclable for up to eight runs in Suzuki couplings.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a powerful technology for process intensification. rsc.org It offers superior control over reaction parameters like temperature and pressure, enhanced safety, and straightforward scalability.

Packed-Bed Reactors: A common setup involves pumping a solution of the reactants (e.g., this compound and a coupling partner) through a column packed with a heterogeneous catalyst (a "packed-bed reactor"). This approach has been successfully applied to Suzuki-Miyaura, Sonogashira, and Heck reactions of aryl iodides.

Advantages for Aryl Iodide Coupling: Flow chemistry allows for operation at temperatures above the solvent's boiling point by applying pressure, which can dramatically accelerate reaction rates. This is particularly useful for less reactive coupling partners. The high surface-area-to-volume ratio in microreactors ensures efficient heat and mass transfer, leading to higher yields and purity. The modular nature of flow systems also enables the "telescoping" of multiple reaction steps, such as a diazotization/iodination followed immediately by a cross-coupling reaction, without isolating intermediates.

| Flow System Feature | Advantage for this compound Reactions | Ref. |

| Packed-Bed Reactor | Enables use of recyclable heterogeneous catalysts, simplifying purification. | |

| Superheated Conditions | Allows for rapid reaction rates, increasing throughput. | |

| Precise Control | Improves product consistency and minimizes byproduct formation. | |

| Multi-step Telescoping | Streamlines complex synthetic sequences, increasing overall efficiency. |

Organocatalysis and Biocatalysis in the Context of Aryl Iodide Functionalization

While transition-metal catalysis dominates the functionalization of aryl halides, organocatalysis and biocatalysis are emerging as powerful, sustainable alternatives that offer novel reactivity.

Organocatalysis: These methods use small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. One strategy for activating aryl iodides involves the use of hypervalent iodine organocatalysts. For example, certain chiral organoiodine catalysts can facilitate enantioselective dearomatization reactions of phenols. Another approach involves generating aryl radicals from aryl iodides through an organocatalytic process, which can then participate in reactions like the direct arylation of alkenes.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While direct enzymatic cross-coupling of aryl halides is still developing, chemoenzymatic strategies are proving highly effective. This involves combining enzymatic steps with chemical transformations. For instance, an enzyme could be used for a highly selective initial transformation, followed by a chemical cross-coupling step on the product. Recent advances include the use of laccase enzymes to perform iodination of phenolic compounds, creating aryl iodide building blocks from bio-based precursors. Furthermore, engineered "artificial photoenzymes" are being developed to perform abiological reactions like the cross-coupling of aryl halides under light irradiation.

These green catalytic approaches represent the future of chemical synthesis, where the functionalization of molecules like this compound may be achieved with greater efficiency and environmental compatibility.

Medicinal Chemistry and Pharmaceutical Relevance of 1 Iodo 4 2,2,2 Trifluoroethoxy Benzene

Design and Synthesis of Trifluoroethoxy-Containing Drug Candidates

The design of contemporary drug candidates often incorporates fluorine-containing groups to enhance key pharmaceutical properties. The 2,2,2-trifluoroethoxy group is particularly valuable for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene serves as a crucial starting material for introducing this beneficial moiety into a wide range of molecular scaffolds.

The primary synthetic utility of this compound lies in its application as a key intermediate in cross-coupling reactions. myskinrecipes.com The presence of the iodine atom provides a highly reactive site for palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For instance, in a Suzuki coupling reaction, the iodo-substituted benzene (B151609) can be reacted with a boronic acid derivative in the presence of a palladium catalyst to form a biaryl system, a common motif in many biologically active compounds.

The general scheme for such a transformation is presented below:

Scheme 1: General Suzuki Coupling ReactionWhere Ar represents a generic aryl or heteroaryl group.

This synthetic strategy allows medicinal chemists to systematically modify the structure of a lead compound, attaching the 4-(2,2,2-trifluoroethoxy)phenyl group to various core structures to explore the impact on biological activity.

Pharmacological Profiling and Structure-Activity Relationship (SAR) Studies of Derivatives

Once a series of new chemical entities incorporating the 4-(2,2,2-trifluoroethoxy)phenyl moiety has been synthesized, they undergo rigorous pharmacological profiling to determine their biological activity and to establish a Structure-Activity Relationship (SAR). SAR studies are fundamental to medicinal chemistry, as they provide insights into how specific structural features of a molecule contribute to its biological effects, guiding the optimization of lead compounds into potent and selective drug candidates.

For derivatives of this compound, SAR studies would typically involve systematically varying the substituent introduced via the cross-coupling reaction and assessing the impact on a specific biological target. For example, in the development of enzyme inhibitors, a library of compounds would be synthesized and tested for their ability to inhibit the target enzyme, with the results often expressed as the half-maximal inhibitory concentration (IC50).

An illustrative, hypothetical SAR study for a series of kinase inhibitors is presented in the table below. In this example, different aromatic and heteroaromatic groups are coupled to the 4-(2,2,2-trifluoroethoxy)phenyl scaffold, and the resulting compounds are tested for their kinase inhibitory activity.

| Compound ID | Ar-Group | Kinase Inhibition (IC50, nM) |

| 1a | Phenyl | 500 |

| 1b | 4-Pyridyl | 150 |

| 1c | 2-Thienyl | 300 |

| 1d | 3-Quinolinyl | 50 |

| 1e | 4-Anilinyl | 25 |

Metabolic Stability and Bioavailability Considerations for Fluorinated Ethers

The incorporation of fluorinated groups, such as the 2,2,2-trifluoroethoxy moiety, is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.govresearchgate.net Metabolic instability is a major cause of poor pharmacokinetic profiles, leading to rapid clearance of a drug from the body and reduced therapeutic efficacy. researchgate.net The trifluoroethoxy group is generally resistant to metabolism by cytochrome P450 enzymes, which are responsible for the majority of phase I metabolic reactions. nih.gov This is due to the high strength of the carbon-fluorine bond, which makes it difficult for these enzymes to oxidize the molecule at or near the fluorinated group. researchgate.net

Table of Molecular Properties Influencing Oral Bioavailability

| Property | Favorable for High Bioavailability | Rationale |

|---|---|---|

| Number of Rotatable Bonds | ≤ 10 | Reduced flexibility leads to lower entropic penalty upon binding. nih.gov |

| Polar Surface Area (PSA) | ≤ 140 Ų | Lower PSA is associated with better membrane permeability. nih.gov |

| Hydrogen Bond Donors/Acceptors | ≤ 12 (total) | Fewer hydrogen bonds improve passive diffusion across membranes. nih.gov |

| Lipophilicity (LogP) | 1 - 3 | Optimal range for solubility and permeability balance. nih.gov |

Applications in Prodrug Design and Drug Delivery Systems

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical reactions. nih.gov This approach is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. researchgate.net

While this compound itself is a building block rather than a prodrug, the derivatives synthesized from it can be designed as prodrugs. For example, a functional group on the aromatic ring introduced via cross-coupling could be masked with a promoiety that is cleaved in vivo to release the active drug. The 4-(2,2,2-trifluoroethoxy)phenyl portion of the molecule would remain as part of the active drug, contributing to its favorable pharmacokinetic properties.

The design of prodrugs is a sophisticated process that involves a deep understanding of drug metabolism and enzyme kinetics. researchgate.net The ultimate goal is to improve the therapeutic index of a drug by enhancing its delivery to the site of action and minimizing off-target effects. The stable and lipophilic nature of the trifluoroethoxy group can be an asset in this context, helping to ensure that the prodrug reaches its target tissue before being converted to the active form.

Furthermore, the principles of targeted drug delivery can be applied to derivatives containing the trifluoroethoxy moiety. For instance, these compounds could be conjugated to a targeting ligand, such as an antibody or a peptide, that directs the drug specifically to cancer cells or other diseased tissues. This strategy can significantly enhance the efficacy of a drug while reducing its systemic toxicity.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Iodo 4 2,2,2 Trifluoroethoxy Benzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure Confirmation and Isotopic Labeling Studies

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure of 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene. Experiments involving ¹H, ¹³C, and ¹⁹F nuclei provide unambiguous evidence for the connectivity of atoms and offer insights into the electronic structure of the molecule.

The ¹H NMR spectrum is expected to show two sets of signals for the aromatic protons due to the para-substitution pattern. The protons ortho to the trifluoroethoxy group and those ortho to the iodine atom will appear as distinct doublets, characteristic of an AA'BB' spin system. The quartet for the methylene (B1212753) protons (-OCH₂CF₃) will be further split by coupling to the three fluorine atoms.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the iodine will be shielded, while the carbon attached to the oxygen of the trifluoroethoxy group will be significantly deshielded. The CF₃ carbon will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). jeolusa.com

¹⁹F NMR is crucial for confirming the presence and environment of the trifluoroethoxy group. It is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons (³JHF). The chemical shift of this signal is characteristic of the CF₃ group attached to an electron-withdrawing ether linkage. ucsb.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.6 - 7.8 | Doublet (AA'BB') | ~9.0 | 2H, Ar-H ortho to Iodine |

| ¹H | 6.8 - 7.0 | Doublet (AA'BB') | ~9.0 | 2H, Ar-H ortho to -OCH₂CF₃ |

| ¹H | 4.4 - 4.6 | Quartet | ³JHF ≈ 8-9 | 2H, -OCH₂CF₃ |

| ¹⁹F | -74 to -78 | Triplet | ³JHF ≈ 8-9 | 3F, -OCH₂CF₃ |

| ¹³C | ~158 | Singlet | - | C-O |

| ¹³C | ~139 | Singlet | - | C-H ortho to Iodine |

| ¹³C | ~123 (q) | Quartet | ¹JCF ≈ 280 | -CF₃ |

| ¹³C | ~117 | Singlet | - | C-H ortho to -OCH₂CF₃ |

| ¹³C | ~85 | Singlet | - | C-I |

| ¹³C | ~66 (q) | Quartet | ²JCF ≈ 35 | -OCH₂CF₃ |

The trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing effect, which significantly influences the NMR spectrum. researchgate.net This effect is transmitted through bonds and space, affecting the chemical shifts of nearby nuclei. In the ¹³C NMR spectrum, the carbon atoms of the trifluoroethoxy group exhibit characteristic splitting patterns due to ¹⁹F coupling. The CF₃ carbon itself appears as a quartet due to one-bond coupling (¹JCF), which typically has a large magnitude of around 280 Hz. jeolusa.com The adjacent methylene carbon (-OCH₂-) also appears as a quartet due to two-bond coupling (²JCF) with a smaller magnitude, around 35 Hz.

These fluorine-carbon coupling constants are highly valuable for structural assignment. nih.gov Similarly, the protons of the methylene group are coupled to the fluorine atoms, resulting in a quartet in the ¹H spectrum with a three-bond coupling constant (³JHF) of approximately 8-9 Hz. Analyzing these through-bond couplings confirms the presence of the -CH₂CF₃ moiety. conicet.gov.ar

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pathways upon ionization. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (317.96 g/mol ). The isotopic purity can be assessed by observing the M+1 peak, which arises from the natural abundance of ¹³C. docbrown.info

The fragmentation of aryl ethers and iodobenzenes follows predictable pathways. miamioh.eduresearchgate.net Key fragmentation processes for this molecule would include:

Loss of Iodine: A prominent peak would be expected at M-127, corresponding to the loss of an iodine radical, forming a trifluoroethoxyphenyl cation.

Alpha-Cleavage: Cleavage of the C-O ether bond can occur, leading to fragments corresponding to [C₆H₄I]⁺ (m/z 203) or [OCH₂CF₃]⁺.

Loss of CF₃: Fragmentation can involve the loss of a trifluoromethyl radical (•CF₃) from the ether side chain.

Rearrangements: More complex rearrangements can lead to the formation of smaller aromatic fragments. docbrown.info

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental formula. Techniques like in-source fragmentation can be used to selectively detect iodinated compounds by monitoring for the iodide ion (m/z 127). researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 318 | [C₈H₆F₃IO]⁺ | Molecular Ion ([M]⁺) |

| 203 | [C₆H₄O]⁺ | Loss of •I |

| 191 | [C₈H₆F₃O]⁺ | Loss of •I |

| 127 | [I]⁺ | Iodine Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation (from further fragmentation) docbrown.info |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. For a derivative of this compound that forms suitable single crystals, this technique could elucidate its three-dimensional arrangement. mdpi.com

Conformational analysis would focus on the torsion angles within the trifluoroethoxy group, specifically the C(aryl)-O-CH₂-CF₃ linkage. The orientation of the ether group relative to the benzene (B151609) ring would be a key structural parameter determined from the crystallographic data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the spectra would be dominated by several key vibrations.

C-F Vibrations: The C-F stretching modes of the trifluoromethyl group are expected to produce very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the ring influences the exact position and number of these bands. Aromatic C-H stretching occurs above 3000 cm⁻¹.

C-O Ether Vibrations: The asymmetric C-O-C stretching of the aryl ether linkage will result in a strong band, typically around 1250 cm⁻¹.

C-I Vibration: The C-I stretching vibration occurs at a much lower frequency, typically in the 500-600 cm⁻¹ range, due to the large mass of the iodine atom.

These techniques provide a rapid and non-destructive method for confirming the presence of the key functional moieties within the molecular structure. nih.govchemicalbook.com

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 3000 | Aliphatic C-H Stretch (-CH₂-) | Medium |

| 1580, 1490 | Aromatic C=C Stretch | Medium-Strong |

| 1250 | Asymmetric C-O-C Stretch | Strong |

| 1100 - 1300 | C-F Stretch | Very Strong |

| 500 - 600 | C-I Stretch | Medium |

Chiroptical Methods (e.g., ECD, VCD) for Stereochemical Assignments of Derivatives

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute stereochemistry of chiral molecules. daneshyari.com The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response.

However, if a chiral center is introduced into a derivative—for instance, by adding a substituent to the aromatic ring that breaks the plane of symmetry or by modifying the side chain—these methods become essential. researchgate.net For such a chiral derivative, ECD and VCD spectra would show characteristic positive and negative bands. By comparing the experimentally measured spectra with spectra predicted from quantum-mechanical calculations for a specific enantiomer, the absolute configuration of the chiral centers can be unambiguously assigned. daneshyari.com This is particularly important in fields like medicinal chemistry and materials science, where the stereochemistry of a molecule dictates its biological activity or physical properties.

Computational Chemistry and Theoretical Investigations of 1 Iodo 4 2,2,2 Trifluoroethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies employing these methods for 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene have been identified.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

There are no published Density Functional Theory (DFT) studies that specifically map out the reaction pathways or calculate the transition states for reactions involving this compound. Such studies would be invaluable for predicting its reactivity in, for example, cross-coupling reactions where iodobenzenes are common substrates. The electron-withdrawing nature of the trifluoroethoxy group is expected to influence the electronic properties of the benzene (B151609) ring and the carbon-iodine bond, but without specific DFT calculations, these effects remain unquantified.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

High-accuracy ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have not been applied to this compound in the available literature. Consequently, there are no high-precision theoretical predictions for its energetic properties (e.g., heat of formation, bond dissociation energies) or its spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra).

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Conformational Landscapes

No molecular dynamics (MD) simulation studies for this compound are present in the scientific literature. MD simulations would provide insight into the conformational flexibility of the trifluoroethoxy group and the nature of intermolecular interactions, such as halogen bonding and stacking, which govern the condensed-phase properties of the material.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

A search for Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies involving this compound yielded no results. QSAR models are used to correlate a compound's structure with its biological activity or physical properties. The absence of such studies suggests that this compound has not been part of larger datasets used to build predictive models for properties like toxicity, bioavailability, or environmental fate.

Predictive Modeling of Regioselectivity and Stereoselectivity in Reactions

There is no literature on predictive modeling for the regioselectivity or stereoselectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the directing effect of the iodo and trifluoroethoxy substituents would determine the position of incoming electrophiles. While general principles of organic chemistry allow for qualitative predictions, specific computational models would offer quantitative insights, which are currently lacking. Machine learning models trained on reaction data, such as RegioML, have been developed for predicting regioselectivity in a general sense, but have not been specifically applied to or trained on reactions with this substrate. aobchem.comrsc.orgresearchgate.net

The field of computational chemistry offers powerful tools to elucidate the properties and reactivity of molecules like this compound. However, based on a thorough review of existing literature, this compound represents a blank slate in terms of theoretical and computational investigation. The absence of data across all outlined areas—from quantum chemical calculations to predictive modeling—underscores a clear opportunity for future research to characterize this molecule and expand the chemical space covered by computational studies.

Future Research Directions and Emerging Trends for 1 Iodo 4 2,2,2 Trifluoroethoxy Benzene

Exploration of Novel Catalytic Systems for C-I Bond Activation

The activation of the C-I bond in 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is central to its synthetic utility. While traditional palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings are effective due to the high reactivity of the iodo functionality, research is moving towards more advanced and sustainable catalytic systems. myskinrecipes.com

A significant area of development is the use of photocatalysis. Visible-light irradiation presents an environmentally benign method to initiate reactions. nih.gov Research has demonstrated that cooperative interplay between molecular iodine and photoredox catalysis can achieve dual light-activated C-H amination. nih.govresearchgate.net This suggests a future where light-induced homolytic cleavage of the C-I bond in this compound could generate aryl radicals for subsequent transformations. nih.govrsc.org Nanosecond transient absorption studies have elucidated the mechanisms of such processes, showing that an iodine atom can be the primary photoproduct, which then reacts further. acs.org This opens possibilities for catalyst-free activation modes for generating carbon-centered radicals under photo-irradiation. rsc.org

Copper-catalyzed reactions also offer a more economical alternative to palladium. thieme-connect.com Ligand-free, copper-promoted hydroxylation of aryl iodides has been successfully demonstrated in continuous-flow systems, highlighting a potential route for converting this compound to the corresponding phenol. thieme-connect.com Furthermore, electrocatalysis, where aryl iodides act as mediators for reactions like chlorination, represents another frontier, potentially reducing waste by eliminating the need for stoichiometric reagents. kuleuven.be

Interactive Table: Catalytic Systems for Aryl Iodide Activation

| Catalytic System | Method | Key Advantages | Potential Application for this compound |

| Palladium Catalysis | Cross-coupling (e.g., Suzuki, Heck) | High reactivity, well-established | Synthesis of biaryls, substituted alkenes. myskinrecipes.comsyrris.com |

| Copper Catalysis | Cross-coupling (e.g., hydroxylation) | More economical than palladium | Synthesis of phenols. thieme-connect.com |

| Photoredox Catalysis | Visible-light-induced C-I cleavage | Environmentally benign, mild conditions | Generation of aryl radicals for various C-C and C-N bond formations. nih.govresearchgate.net |

| Electrocatalysis | Aryl iodide as a mediator | Reduces waste, avoids stoichiometric reagents | Halogenation and other functionalizations. kuleuven.be |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of fluorinated aromatic compounds. dovepress.comchemistryjournals.net Future efforts will focus on developing synthetic routes to this compound and its derivatives that are safer, more efficient, and have a lower environmental impact. eurekalert.orgsciencedaily.com

One major trend is the reduction or elimination of traditional organic solvents. researchgate.net Water, as an abundant and non-toxic solvent, can enhance reaction rates and selectivity in certain organic syntheses. chemistryjournals.netnih.gov Another approach is mechanochemistry, which involves solid-state reactions induced by milling. A simple mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride (B91410) has been developed, which avoids the need for high-boiling, toxic solvents and can be performed under ambient conditions. rsc.org

The use of "ecocatalysts" derived from biomass is another promising avenue. mdpi.com For instance, manganese-rich plants have been used to create catalysts for epoxidation and oxidation reactions. mdpi.com Applying such biocatalytic strategies could lead to more sustainable methods for synthesizing or modifying fluorinated intermediates. chemistryjournals.net Additionally, developing synthetic processes that use carbon dioxide as a C1 source is a key goal for green chemistry. researchgate.net Research into organic electrolysis has shown success in synthesizing fluorine-containing aromatic carboxylic acids from fluorinated aromatics and CO2, a strategy that could be adapted for derivatives of the title compound. hokudai.ac.jp

Integration into Flow Chemistry Platforms for Continuous Synthesis